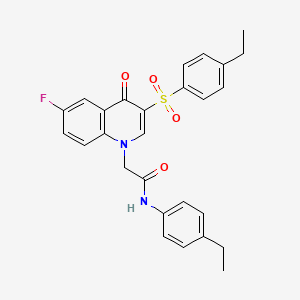

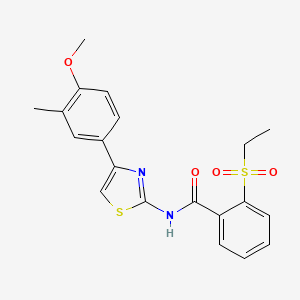

![molecular formula C12H14ClN3O B2703061 1-tert-butyl-6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde CAS No. 1429200-71-4](/img/structure/B2703061.png)

1-tert-butyl-6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-tert-butyl-6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde” is a derivative of pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as TRK inhibitors . TRKs, or Tropomyosin receptor kinases, are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives involves scaffold hopping and computer-aided drug design . The catalytic activity of AC-SO3H was investigated for the synthesis of a related compound .科学的研究の応用

Synthetic Methodologies and Heterocyclic Chemistry

Researchers have developed methodologies for synthesizing pyrazolo[4,3-c]pyridines and related heterocycles, leveraging the reactivity of similar pyrazole derivatives. Sonogashira-type reactions, followed by microwave-assisted cyclization or multicomponent reactions, have been employed to construct these complex structures, highlighting their utility in diversifying heterocyclic frameworks (Vilkauskaitė, Šačkus, & Holzer, 2011) (Palka, Di Capua, Anzini, Vilkauskaitė, Šačkus, & Holzer, 2014).

Crystallography and Molecular Interactions

Crystallographic studies have been conducted on closely related pyrazolo[3,4-b]pyridine derivatives to understand their molecular packing, hydrogen-bonding interactions, and structural motifs. These studies provide insights into how small substituent changes affect the crystal packing and intermolecular interactions (Quiroga, Díaz, Cobo, & Glidewell, 2012).

Potential Inhibitors of Protein Kinases

There's ongoing research into the development of pyridyl substituted pyrazolo[4,3-c]pyridines as potential inhibitors of protein kinases, showcasing the compound's relevance in medicinal chemistry. These compounds are synthesized through multi-component reactions, indicating their potential utility in drug discovery and development (Vilkauskaitė, Schaaf, Šačkus, Kryštof, & Holzer, 2013).

Photophysical Properties

The study of specific solute-solvent interactions and electron donor-acceptor substituents on novel pyrazolo naphthyridines explores the fluorescence characteristics of these compounds. This research contributes to our understanding of the photophysical properties of heterocyclic compounds and their potential applications in materials science (Patil, Shelar, Rote, Toche, & Jachak, 2010).

Antibacterial Activity

Pyrazolo[3,4-b]pyridine derivatives have been synthesized and screened for their antibacterial activity, highlighting the compound's relevance in the search for new antimicrobial agents. This indicates the broader applicability of these compounds beyond their structural and synthetic interest (Panda, Karmakar, & Jena, 2011).

作用機序

The specific properties and activities of a 1H-pyrazolo[3,4-b]pyridine compound can vary widely depending on the substituents present at positions N1, C3, C4, C5, and C6 . Therefore, without specific study results, it’s difficult to predict the exact mechanism of action, biochemical pathways, pharmacokinetics, and environmental factors affecting “1-tert-butyl-6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde”.

将来の方向性

特性

IUPAC Name |

1-tert-butyl-6-chloro-3-methylpyrazolo[3,4-b]pyridine-5-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3O/c1-7-9-5-8(6-17)10(13)14-11(9)16(15-7)12(2,3)4/h5-6H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHXZPJKBIOIDDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C=C(C(=N2)Cl)C=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

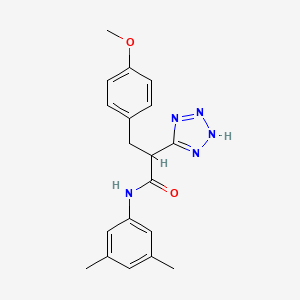

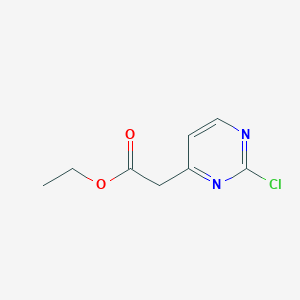

![Ethyl 3-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2702978.png)

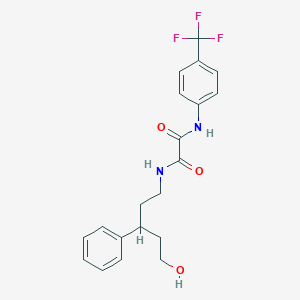

![2-(4-Methoxyphenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2702990.png)

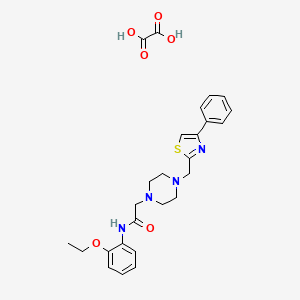

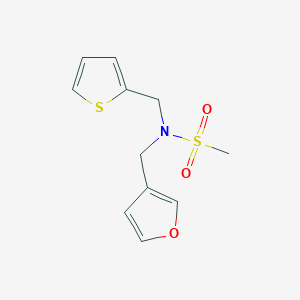

![N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2702992.png)

![Methyl (2,5-dimethyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B2702994.png)

![1-(3,4-dichlorophenyl)-3-[[(Z)-1-(furan-2-yl)ethylideneamino]carbamothioylamino]thiourea](/img/structure/B2702998.png)

![[3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2703000.png)